Arctigenin methyl ether Arctigenin methyl ether Arctigenin methyl ether is a natural product found in Aglaia elaeagnoidea, Oenanthe aquatica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 25488-59-9
VCID: VC21336143
InChI: InChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3/t16-,17+/m0/s1
SMILES: COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC
Molecular Formula: C22H26O6
Molecular Weight: 386.4 g/mol

Arctigenin methyl ether

CAS No.: 25488-59-9

Cat. No.: VC21336143

Molecular Formula: C22H26O6

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Arctigenin methyl ether - 25488-59-9

CAS No. 25488-59-9
Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
IUPAC Name (3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one
Standard InChI InChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3/t16-,17+/m0/s1
Standard InChI Key SNAOLIMFHAAIER-DLBZAZTESA-N
Isomeric SMILES COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)OC)OC)OC
SMILES COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC

Chemical Properties and Structure

Arctigenin methyl ether is characterized by its molecular formula C22H26O6 and a molecular weight of 386.4382 g/mol . The compound has an absolute stereochemistry with two defined stereocenters and no E/Z centers . The chemical structure features a butyrolactone core with two attached aromatic rings, each containing methoxy groups.

Structural Details

The compound can be represented by the following structural parameters:

ParameterValue
Molecular FormulaC22H26O6
Molecular Weight386.4382 g/mol
StereochemistryABSOLUTE
Defined Stereocenters2/2
E/Z Centers0
Charge0
Optical ActivityUNSPECIFIED

Table 1. Chemical properties of arctigenin methyl ether

The SMILES notation for arctigenin methyl ether is:
COC1=C(OC)C=C(C[C@H]2COC(=O)[C@@H]2CC3=CC(OC)=C(OC)C=C3)C=C1

The InChI key identification is SNAOLIMFHAAIER-DLBZAZTESA-N, which uniquely identifies this particular chemical structure in chemical databases .

Identification and Registry

Arctigenin methyl ether is registered in various chemical databases with the following identifiers:

Database/SystemIdentifierType
PubChem CID384877PRIMARY
CAS Registry Number25488-59-9PRIMARY
UNII9TF8GZN966PRIMARY
DTXSID101341854PRIMARY

Table 2. Registry information for arctigenin methyl ether

Natural Sources and Occurrence

Arctigenin methyl ether has been reported to occur naturally in several plant species. According to PubChem data, the compound has been identified in:

  • Ptelea trifoliata (common hoptree)

  • Zanthoxylum gilletii (East African satinwood)

  • Other unspecified organisms

It is also related to compounds found in:

  • Arctium lappa fruit (commonly known as burdock)

  • Centipeda minima flowering top

The natural occurrence of arctigenin methyl ether in these plants suggests potential roles in their ecological functions and provides sources for isolation and study of the compound.

Synthesis and Chemical Relationships

Relationship to Arctigenin

Arctigenin methyl ether is directly related to arctigenin, with the key difference being the complete methylation of hydroxyl groups. Historical research documents the challenges in isolating arctigenin, which often led to the formation of its methyl ether derivative .

In early synthetic approaches described by Tatsuo Ozawa in 1952, attempts to isolate arctigenin resulted in obtaining the methyl ether derivative instead. The researcher reported: "Application of dimethyl sulfate to this oily mixture yielded methyl ether of l-arctigenin as crystals which were found to be identical with the derivative obtained from natural l-arctigenin" .

Synthetic Approaches

The synthesis of arctigenin methyl ether has historically been approached through the methylation of arctigenin. A key historical synthesis was reported by Ozawa, who detailed the conversion of an oil containing arctigenin to its methyl ether through the application of dimethyl sulfate .

More modern asymmetric synthesis methods have been developed for arctigenin, which can then be converted to arctigenin methyl ether. For example, researchers have described a method using phenylpropanoic acid derivative as starting material and constructing the chiral center of beta butyrolactone using oxazolidinone chiral auxiliary . After the synthesis of arctigenin with high enantiomeric excess (97% ee for (−)-arctigenin and 96% ee for (+)-arctigenin), the compound can be methylated to produce arctigenin methyl ether .

Pharmacological Properties

Biological Activity Profile

Arctigenin methyl ether has been studied for various pharmacological activities, primarily based on its structural relationship to arctigenin. The compound shows favorable drug-like properties, as demonstrated by its drug likeness score and oral bioavailability metrics.

PropertyValue
Oral Bioavailability (OB%)52.3
Drug Likeness (DL)0.48

Table 3. Drug-like properties of arctigenin methyl ether

Research Findings on Related Compounds

While specific research on arctigenin methyl ether is still emerging, understanding the biological activities of its parent compound arctigenin provides valuable insights into its potential properties.

Anticancer Activities

Arctigenin has demonstrated significant anticancer properties through multiple mechanisms:

  • Promotion of apoptosis: Arctigenin inhibits the PI3K/Akt signaling pathway, activates caspase-9 and caspase-3, and reduces the expression of anti-apoptotic proteins such as Bcl-xL, MCL1, and survivin .

  • Cell cycle regulation: Studies have shown that arctigenin reduces the expression of cyclin D1 and arrests tumor cells in the G1 phase. It also selectively alters phosphorylation of members of the MAPK superfamily, reducing ERK1/2 phosphorylation and activating p38 phosphorylation .

  • Anti-metastatic effects: Arctigenin inhibits metastasis in human breast cancer cells by inhibiting AP-1 transcriptional activity through the ERK1/2 and JNK1/2 MAPK pathways. It also inhibits matrix metalloproteinase-9 and urokinase-type plasminogen activator through the AKT, NF-κB, and MAPK signalling pathways .

Anti-inflammatory Effects

Arctigenin exhibits notable anti-inflammatory activity in various inflammatory conditions:

  • Even at low concentrations (<32 μM/L), arctigenin significantly inhibits TNF-α in RAW264.7 mouse macrophages and U937 human macrophages induced by lipopolysaccharides, without toxic effects on normal cells .

  • It inhibits the nuclear transcription factor receptor activator κB ligand (RANKL)-mediated differentiation of osteoclasts, suggesting potential benefits for treating rheumatoid arthritis and osteoporosis .

  • At 0.1 μM/L concentration, arctigenin caused a 26.70 ± 4.61% decrease in COX-2 gene expression and a 32.84 ± 6.51% decrease in prostaglandin E2 content .

  • The anti-inflammatory mechanisms primarily involve inhibition of the NF-κB pathway by suppressing lipopolysaccharide-induced p65 nuclear translocation and IκBα, MAPK, and PI3K phosphorylation .

Future Research Directions

The growing interest in arctigenin methyl ether presents several promising avenues for future research:

Structure-Activity Relationship Studies

Further investigation into the structure-activity relationships of arctigenin methyl ether could help identify which structural features are most important for its biological activities. Such studies could lead to the development of more potent derivatives with enhanced therapeutic properties.

Targeted Drug Development

Given the potential of arctigenin methyl ether in treating conditions like IPF, focused research on its mechanisms of action could lead to targeted drug development. The compound's relatively high oral bioavailability (52.3%) makes it a promising candidate for oral administration formulations .

Combination Therapy Investigations

Exploring the synergistic effects of arctigenin methyl ether with other bioactive compounds could reveal novel therapeutic approaches. Such combinations might enhance efficacy while potentially reducing required dosages and side effects.

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